Diphenhydramine salicylate

Transdermal drug delivery Membrane permeability Partition coefficient

Diphenhydramine salicylate (CAS 7491-10-3) is a stoichiometric 1:1 salt composed of the first-generation H1 antihistamine diphenhydramine and the nonsteroidal anti-inflammatory salicylic acid. It is formally designated as a histamine H1 receptor antagonist with additional classification as an antiemetic and sedative agent.

Molecular Formula C24H27NO4
Molecular Weight 393.5 g/mol
CAS No. 7491-10-3
Cat. No. B1218217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenhydramine salicylate
CAS7491-10-3
Molecular FormulaC24H27NO4
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C1=CC=C(C(=C1)C(=O)O)O
InChIInChI=1S/C17H21NO.C7H6O3/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;8-6-4-2-1-3-5(6)7(9)10/h3-12,17H,13-14H2,1-2H3;1-4,8H,(H,9,10)
InChIKeyRTSZUSOHOIFYSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenhydramine Salicylate (CAS 7491-10-3): Procurement-Grade Overview and Molecular Identity for Topical and Systemic Research Applications


Diphenhydramine salicylate (CAS 7491-10-3) is a stoichiometric 1:1 salt composed of the first-generation H1 antihistamine diphenhydramine and the nonsteroidal anti-inflammatory salicylic acid [1]. It is formally designated as a histamine H1 receptor antagonist with additional classification as an antiemetic and sedative agent [2]. The compound is listed in the FDA Global Substance Registration System (UNII: 707L3YC54L), KEGG (C14015, D02419), and DrugBank (DB01075), and is registered as a Japanese Accepted Name (JAN) for both topical antipruritic use (ATC D04AA32) and systemic anti-vertigo combination therapy [3][4]. Unlike the more widely available hydrochloride salt, diphenhydramine salicylate offers a distinct dual-mechanism pharmacological profile with differentiated physicochemical properties relevant to formulation development and preclinical modeling [5].

Pharmacology Dual-mechanism H1 antagonism + COX inhibition in a single compound Suitable for inflammation-pain-itch models without co-administration variables
Formulation Lipophilic salt for anhydrous topical and transdermal research Higher LogP, lower hygroscopicity than hydrochloride; class-level inference
Regulatory Context JAN-listed; recognized under ATC D04AA32 and N07CA for research reference Essential for replicating Japanese anti-vertigo combination studies

Why Diphenhydramine Hydrochloride or Free Base Cannot Substitute for Diphenhydramine Salicylate in Specialized Research and Formulation Workflows


Diphenhydramine salicylate is not functionally equivalent to diphenhydramine hydrochloride, tannate, or free base, and cannot be directly substituted without altering experimental outcomes or formulation performance. The salicylate counterion confers a substantially higher LogP (estimated +0.8 to +1.2 log units greater than hydrochloride), markedly lower aqueous solubility, and reduced hygroscopicity relative to the hydrochloride salt . These differences directly affect membrane permeability in transdermal assays, partition coefficients in biphasic extraction protocols, and long-term chemical stability in non-aqueous vehicles [1]. Furthermore, the salicylate moiety contributes cyclooxygenase (COX)-inhibitory activity independent of H1 antagonism, a property entirely absent in hydrochloride and tannate forms [2]. Researchers requiring the dual pharmacological profile for inflammation-pain-itch models, or formulators seeking a lipophilic diphenhydramine salt with reduced moisture sensitivity for anhydrous topical preparations, cannot achieve equivalent performance by substituting alternative salts [3].

Hydrochloride Salt Switching to the hydrochloride may alter transdermal partitioning, hygroscopicity, and eliminate intrinsic COX-inhibitory activity. LogP drop of ~0.8–1.2 units may reduce stratum corneum retention.
Free Base / Tannate These forms lack the salicylate counterion entirely, providing only H1 antagonism. Dual-mechanism inflammation-itch models cannot be supported without separate salicylate co-dosing.
Regulatory Fit For studies referencing Japanese clinical combinations (diprophylline co-formulation), the salicylate salt is the specific registered form; substitution invalidates formulation equivalence.

Diphenhydramine Salicylate (CAS 7491-10-3): Quantitative Differentiation Evidence Against Comparator Compounds


Increased Lipophilicity and Predicted Permeability Advantage: Diphenhydramine Salicylate vs. Hydrochloride Salt

Diphenhydramine salicylate exhibits a calculated LogP approximately 0.8 to 1.2 units higher than diphenhydramine hydrochloride, consistent with the incorporation of the aromatic salicylate counterion in place of the hydrophilic chloride counterion . This lipophilicity enhancement predicts improved stratum corneum partitioning and increased transdermal flux in Franz diffusion cell assays [1]. The molecular mass of diphenhydramine salicylate is 393.5 g/mol, representing a 35% increase over diphenhydramine hydrochloride (291.8 g/mol), which contributes to the LogP elevation [2].

Lipophilicity (LogP)
Class-level inference
Calculated LogP 4.3–4.7 vs. hydrochloride 3.5 (+0.8 to +1.2 units)
Supports transdermal partitioning research; theoretical 6- to 16-fold higher octanol-water partition ratio
In silico prediction; experimental validation not available
Transdermal drug delivery Membrane permeability Partition coefficient QSAR modeling

Plasma Protein Binding and BBB Penetration: Diphenhydramine Salicylate Pharmacokinetic Profile for CNS Model Relevance

Pharmacokinetic studies of orally administered diphenhydramine salicylate report 98-99% plasma protein binding and confirmed blood-brain barrier penetration in preclinical models [1]. This high protein binding is comparable to diphenhydramine hydrochloride (98% bound), but the salicylate salt provides distinct advantages in oral combination formulations where the salicylate component contributes independent anti-inflammatory activity [2]. The reported bioavailability of 50% with Tmax achieved at 20-40 minutes post-dose provides a defined experimental window for CNS pharmacology studies [3].

Plasma Binding & BBB
Cross-study comparable
98–99% protein binding; BBB penetration confirmed, comparable to hydrochloride
Supports CNS combination research; dual activity without separate salicylate dosing
Oral PK data; Tmax 20–40 min
Pharmacokinetics Blood-brain barrier Plasma protein binding CNS drug delivery

Dual-Mechanism Pharmacological Activity: Antihistamine (H1) plus COX-Inhibitory Salicylate Effects

Diphenhydramine salicylate provides two distinct pharmacological mechanisms within a single chemical entity: competitive H1 histamine receptor antagonism from the diphenhydramine cation, and cyclooxygenase (COX) inhibition with consequent analgesic and anti-inflammatory effects from the salicylate anion [1]. In contrast, diphenhydramine hydrochloride and diphenhydramine tannate provide only H1 antagonism without intrinsic anti-inflammatory activity from the counterion [2]. This dual mechanism is formally recognized in regulatory classifications, where the compound is categorized under both topical antipruritic (ATC D04AA32) and anti-vertigo combination (ATC N07CA) indications, reflecting its multi-target therapeutic profile [3].

Dual Mechanism
Class-level inference
H1 antagonism + COX inhibition vs. hydrochloride (H1 only)
Intrinsic multi-target profile for pruritus-inflammation endpoint studies
Based on known pharmacological classes; in vitro receptor/enzyme data
Dual pharmacology Anti-inflammatory Analgesic Antipruritic Combination therapy

Regulatory Recognition for Distinct Clinical Indications: Topical Antipruritic and Systemic Anti-Vertigo

Diphenhydramine salicylate holds formal regulatory recognition for two distinct therapeutic applications not uniformly granted to alternative diphenhydramine salts. It is classified under ATC code D04AA32 as a topical antihistamine for pruritus and dermatological inflammation, and under N07CA (anti-vertigo preparations) for motion sickness and Meniere's disease in oral combination formulations [1]. In Japanese clinical practice, a fixed-dose oral combination containing 40 mg diphenhydramine salicylate plus 26 mg diprophylline is specifically indicated for nausea, vomiting, and vertigo associated with motion sickness and Meniere's syndrome [2]. The specific recognition of the salicylate salt for these indications reflects formulation and pharmacological properties not shared by the hydrochloride form in these contexts [3].

Regulatory Classification
Supporting evidence
ATC D04AA32 & N07CA (anti-vertigo); JAN-listed for Meniere's combination
Required for replicating Japanese clinical study formulations
Regulatory context may not transfer to all jurisdictions
Regulatory approval Topical antihistamine Meniere's disease Motion sickness Therapeutic indication

Reduced Hygroscopicity and Improved Stability in Non-Aqueous Formulations vs. Hydrochloride

The salicylate salt of diphenhydramine demonstrates significantly reduced hygroscopicity compared to the hydrochloride salt, a property that enhances long-term chemical stability in anhydrous topical formulations and simplifies handling during weighing and formulation preparation . Diphenhydramine hydrochloride is known to be moderately hygroscopic, which can lead to moisture uptake, caking, and accelerated degradation in non-aqueous vehicles [1]. The salicylate salt's lower aqueous solubility and higher lipophilicity collectively reduce its tendency to absorb atmospheric moisture .

Hygroscopicity
Class-level inference
Lower moisture sensitivity vs. hydrochloride; suitable for anhydrous formulations
May improve batch consistency and shelf-life in non-aqueous vehicles
Qualitative counterion-based inference; no quantitative isotherms
Solid-state stability Hygroscopicity Formulation development Anhydrous vehicles Salt selection

Diphenhydramine Salicylate (CAS 7491-10-3): Evidence-Anchored Application Scenarios for Research and Formulation Procurement


Transdermal and Topical Permeation Studies Requiring Enhanced Stratum Corneum Partitioning

In Franz diffusion cell assays using ex vivo human or porcine skin, diphenhydramine salicylate provides a higher predicted LogP (+0.8 to +1.2 units) compared to the hydrochloride salt, theoretically yielding a 6- to 16-fold greater octanol-water partition coefficient . This lipophilicity advantage makes it the preferred salt form for studies investigating passive transdermal delivery of diphenhydramine, particularly when enhanced skin retention or reduced systemic absorption are experimental objectives. The salicylate salt is also appropriate for developing anhydrous topical creams and ointments where moisture sensitivity must be minimized .

Preclinical Inflammation and Pruritus Models Requiring Dual H1 Antagonism and COX Inhibition from a Single Agent

In rodent models of contact dermatitis, urticaria, or insect-bite hypersensitivity, diphenhydramine salicylate provides both H1 histamine receptor antagonism (antipruritic) and COX-inhibitory salicylate activity (analgesic/anti-inflammatory) without the confounding variable of co-administering separate compounds . This single-entity dual pharmacology is essential for studies where the pharmacokinetic profiles of separate agents would introduce uncontrolled variables in dosing, absorption, or distribution. The 50% oral bioavailability with Tmax of 20-40 minutes provides a well-characterized PK profile for dose-response and time-course studies .

Anti-Vertigo and Motion Sickness Research Replicating Japanese Clinical Formulations

Diphenhydramine salicylate is the specific diphenhydramine salt registered in Japan for the fixed-dose oral combination (40 mg diphenhydramine salicylate + 26 mg diprophylline) indicated for nausea, vomiting, and vertigo associated with motion sickness and Meniere's disease . Researchers replicating or extending clinical studies from the Japanese literature must procure the salicylate salt rather than hydrochloride to maintain exact formulation equivalence. The compound's classification under ATC N07CA (anti-vertigo agents) reflects this distinct regulatory and clinical identity .

Pharmacokinetic and Blood-Brain Barrier Studies of Combination Anti-Inflammatory/Antihistamine Therapy

With confirmed blood-brain barrier penetration and 98-99% plasma protein binding , diphenhydramine salicylate is suitable for CNS pharmacology studies investigating the intersection of histaminergic and inflammatory signaling pathways. The high protein binding profile is comparable to the hydrochloride salt, but the salicylate form eliminates the need for separate salicylate co-administration in protocols examining synergistic or additive effects on CNS inflammation, pain, or sedation endpoints . This reduces inter-subject variability arising from differential absorption kinetics of separate compounds.

Application
Selection Property
Validation Focus
Transdermal permeation studies
Lipophilic salt with higher LogP
Franz cell flux and skin retention vs. hydrochloride
Inflammation-pruritus models
Single-entity H1 + COX inhibition
Dual endpoint response without co-administration variables
Japanese anti-vertigo combination research
JAN-listed salt with specific co-formulation
Formulation equivalence to published clinical studies
CNS histaminergic/inflammatory crosstalk studies
BBB penetration + high protein binding
Exposure-model review and PK/PD relationship

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diphenhydramine salicylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.